Cas no 20766-31-8 (4-(3-methoxyphenyl)but-3-en-2-one)
4-(3-methoxyphenyl)but-3-en-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-Buten-2-one,4-(3-methoxyphenyl)-
- (3E)-4-(3-METHOXYPHENYL)BUT-3-EN-2-ONE
- 4-(3-methoxyphenyl)-3-buten-2-one
- CHEMBL72214
- Palmiticanhydride
- SCHEMBL2632249
- 3-Buten-2-one, 4-(3-methoxyphenyl)-
- 3-Buten-2-one,-4-(3-methoxyphenyl)
- CS-0232860
- 30625-53-7
- 4-(3-methoxyphenyl)but-3-en-2-one
- (3E)-4-(3-Methoxyphenyl)-3-buten-2-one #
- 4-(3'-methoxyphenyl)-(e)-3-buten-2-one
- 3-Buten-2-one, 4-(3-methoxyphenyl)-,(E)-
- (E)-4-(3-methoxyphenyl)but-3-en-2-one
- AKOS001075950
- DTXSID50876373
- Z85921945
- EN300-12916
- 20766-31-8
-
- MDL: MFCD00136261
- Inchi: 1S/C11H12O2/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-8H,1-2H3/b7-6+
- InChI Key: NGEZPLCPKXKLQQ-VOTSOKGWSA-N
- SMILES: O(C)C1=CC=CC(/C=C/C(C)=O)=C1
Computed Properties
- Exact Mass: 176.08373
- Monoisotopic Mass: 176.08373
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 26.3
Experimental Properties
- Density: 1.048
- Boiling Point: 308.5°Cat760mmHg
- Flash Point: 140.4°C
4-(3-methoxyphenyl)but-3-en-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M228260-5mg |
4-(3-methoxyphenyl)but-3-en-2-one |
20766-31-8 | 5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M228260-10mg |
4-(3-methoxyphenyl)but-3-en-2-one |
20766-31-8 | 10mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M228260-50mg |
4-(3-methoxyphenyl)but-3-en-2-one |
20766-31-8 | 50mg |
$ 95.00 | 2022-06-04 | ||
| Enamine | EN300-12916-0.05g |
4-(3-methoxyphenyl)but-3-en-2-one |
20766-31-8 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
| Enamine | EN300-12916-0.1g |
4-(3-methoxyphenyl)but-3-en-2-one |
20766-31-8 | 95.0% | 0.1g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-12916-0.25g |
4-(3-methoxyphenyl)but-3-en-2-one |
20766-31-8 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
| Enamine | EN300-12916-0.5g |
4-(3-methoxyphenyl)but-3-en-2-one |
20766-31-8 | 95.0% | 0.5g |
$175.0 | 2025-03-21 | |
| Enamine | EN300-12916-1.0g |
4-(3-methoxyphenyl)but-3-en-2-one |
20766-31-8 | 95.0% | 1.0g |
$256.0 | 2025-03-21 | |
| Enamine | EN300-12916-2.5g |
4-(3-methoxyphenyl)but-3-en-2-one |
20766-31-8 | 95.0% | 2.5g |
$503.0 | 2025-03-21 | |
| Enamine | EN300-12916-5.0g |
4-(3-methoxyphenyl)but-3-en-2-one |
20766-31-8 | 95.0% | 5.0g |
$743.0 | 2025-03-21 |
4-(3-methoxyphenyl)but-3-en-2-one Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 4-(3-methoxyphenyl)but-3-en-2-one
4-(3-Methoxyphenyl)But-3-en-2-one: A Comprehensive Overview
4-(3-Methoxyphenyl)But-3-en-2-one (CAS No: 20766-31-8) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and fine chemicals. This compound, also known as methoxyacetophenone derivative, has garnered attention due to its unique structural properties and potential biological activities. Recent advancements in synthetic methodologies and its application in drug discovery have further highlighted its importance in modern chemistry.
The molecular structure of 4-(3-Methoxyphenyl)But-3-en-2-one consists of a phenyl ring substituted with a methoxy group at the 3-position, connected to a butenone moiety. This arrangement imparts the compound with distinct electronic and steric properties, making it an attractive substrate for further functionalization. The presence of the conjugated enone system enhances its reactivity towards various nucleophilic and electrophilic attacks, facilitating its use in tandem reactions and cascade processes.
Recent studies have explored the antimicrobial properties of 4-(3-Methoxyphenyl)But-3-en-2-one, revealing its potential as a natural product-inspired agent against bacterial and fungal pathogens. Researchers have also investigated its role as a precursor for bioactive molecules, where it serves as an intermediate in the synthesis of complex natural products mimics. These findings underscore its importance in the development of novel therapeutic agents.
In terms of synthesis, 4-(3-Methoxyphenyl)But-3-en-2-one can be efficiently prepared via several routes, including the Claisen condensation reaction and organocatalytic methods. The use of environmentally friendly catalysts and solvent systems has further enhanced the sustainability of these processes, aligning with current green chemistry principles.
The compound's applications extend beyond pharmaceuticals; it has been utilized in the fragrance industry due to its pleasant aroma profile. Its ability to act as a precursor for more complex aromatic compounds makes it a valuable asset in perfumery and flavor chemistry.
From a safety standpoint, 4-(3-Methoxyphenyl)But-3-en-2-one exhibits low toxicity when handled appropriately, making it suitable for large-scale production and industrial applications. Proper handling procedures and storage conditions are recommended to ensure workplace safety and environmental compliance.
In conclusion, 4-(3-Methoxyphenyl)But-3-en-2-one (CAS No: 20766-31-8) stands out as a multifaceted compound with promising prospects across diverse chemical domains. Ongoing research continues to unlock new avenues for its utilization, solidifying its position as a key player in contemporary organic synthesis.
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